molecular formula C16H20FN7O3 B2763696 N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE CAS No. 674332-62-8

N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Cat. No.: B2763696
CAS No.: 674332-62-8
M. Wt: 377.38
InChI Key: KTGZDTCRQPZLKT-UHFFFAOYSA-N
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Description

N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that features a pyrimidine core substituted with a fluorophenyl group, a morpholinyl ethyl group, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Morpholinyl Ethyl Group: This step involves the reaction of the pyrimidine intermediate with a morpholine derivative under basic conditions.

    Nitration: The final step involves the nitration of the pyrimidine ring to introduce the nitro groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic properties.

    Industrial Applications: The compound is investigated for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4-chlorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine
  • N~4~-(4-bromophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N4-(4-FLUOROPHENYL)-N2-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O3/c17-11-1-3-12(4-2-11)20-15-13(24(25)26)14(18)21-16(22-15)19-5-6-23-7-9-27-10-8-23/h1-4H,5-10H2,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGZDTCRQPZLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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